2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-6-7(2)20-11-9(6)10(18)14-12(15-11)19-5-8(17)13-3-4-16/h16H,3-5H2,1-2H3,(H,13,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCYYTXQEBNXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.38 g/mol. The structure features a thieno[2,3-d]pyrimidine core with sulfanyl and acetamide functional groups, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. A study indicated that derivatives of thienopyrimidine exhibit IC50 values in the micromolar range against human cancer cells, suggesting potential as anticancer agents .
- Antibacterial Activity : The compound was evaluated for its antibacterial efficacy against several strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it possesses substantial antibacterial activity, comparable to standard antibiotics .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication. Specifically, thienopyrimidine derivatives have been noted to interact with bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of thienopyrimidine compounds demonstrated that modifications to the sulfur and acetamide groups significantly enhanced their antimicrobial activity. The compound was part of a broader screening that identified structure-activity relationships (SAR) critical for optimizing efficacy .
- Cytotoxicity Testing : In vitro tests on human cancer cell lines revealed that the compound exhibited selective cytotoxicity. The study highlighted that the presence of the hydroxyl group at the ethyl side chain contributed to increased solubility and bioavailability, enhancing its therapeutic potential .
Data Tables
| Biological Activity | Tested Strains/Cell Lines | IC50 Values (µM) | Comments |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 15 - 30 | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | HeLa, MCF-7 | 10 - 25 | Selective against cancer cell lines with minimal toxicity to normal cells |
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex thieno[2,3-d]pyrimidine structure, which contributes to its diverse biological properties. The molecular formula is with a molecular weight of approximately 299.39 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure enhances its reactivity and biological interactions.
Antimicrobial Activity
One of the most notable applications of this compound is its antimicrobial activity . Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial properties against various strains of bacteria and fungi.
Case Studies
- Antibacterial Efficacy : A study evaluated the antimicrobial activity of several thieno[2,3-d]pyrimidine derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound demonstrated potent activity, suggesting its potential as a lead compound for developing new antibiotics .
- Fungal Inhibition : Additional research focused on the antifungal properties against Candida albicans and Cryptococcus neoformans. Results indicated that the compound effectively inhibited fungal growth, showcasing its versatility in combating both bacterial and fungal infections .
Comparative Antimicrobial Activity Table
| Compound Name | Bacterial Strains Tested | Antifungal Strains Tested | Activity Level |
|---|---|---|---|
| 2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide | Staphylococcus aureus, E. coli | Candida albicans | High |
| Other Thieno Derivatives | Pseudomonas aeruginosa | Cryptococcus neoformans | Moderate |
Medicinal Chemistry Applications
The structural features of this compound make it a promising candidate for further medicinal chemistry exploration.
Potential Therapeutic Uses
- Cancer Research : Compounds with similar structures have been investigated for their anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation suggests that this compound could be explored for anticancer drug development.
- Anti-inflammatory Agents : Given the role of certain thieno derivatives in modulating inflammatory pathways, there is potential for this compound to be developed as an anti-inflammatory agent.
Insights from Literature
Research indicates that modifications to the thieno[2,3-d]pyrimidine core can lead to enhanced biological activities. For instance, varying substituents on the nitrogen atoms or altering the acetamide group may yield compounds with improved efficacy and selectivity against target pathogens or diseases .
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carboxamide (1 ) with formamide under reflux conditions. This reaction proceeds through nucleophilic attack of the amine group on the carbonyl carbon of formamide, followed by cyclization to form the pyrimidinone ring. The 5,6-dimethyl substituents originate from the methyl groups on the thiophene precursor. Typical yields range from 76% to 97% depending on reaction time and temperature.
Reaction Conditions
-
Reactants : 2-amino-4,5-dimethylthiophene-3-carboxamide, excess formamide
-
Temperature : 150–180°C
-
Duration : 4–6 hours
-
Product : 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (2 )
Functionalization at Position 2
Chlorination of the Pyrimidinone Core
Position 2 of the pyrimidinone ring is chlorinated using phosphorus oxychloride (POCl₃) to introduce a leaving group for subsequent substitution. The reaction is conducted under anhydrous conditions to prevent hydrolysis.
Reaction Conditions
-
Reactants : 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, POCl₃
-
Temperature : 80–100°C
-
Duration : 2–3 hours
-
Product : 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (3 )
Thiolation via Nucleophilic Substitution
The chloride at position 2 is displaced by a thiolate ion generated from sodium hydrosulfide (NaSH). This step requires careful control of pH to avoid over-oxidation of the thiol group.
Reaction Conditions
-
Reactants : 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, NaSH
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60–70°C
-
Duration : 1–2 hours
-
Product : 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (4 )
Synthesis of the Acetamide Side Chain
Preparation of N-(2-Hydroxyethyl)acetamide
Ethanolamine reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form N-(2-hydroxyethyl)acetamide (5 ).
Reaction Conditions
-
Reactants : Ethanolamine, acetyl chloride
-
Base : Triethylamine
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0–5°C (ice bath)
-
Duration : 1 hour
-
Yield : 85–90%
Bromination of the Acetamide
The hydroxyl group in N-(2-hydroxyethyl)acetamide is replaced with bromine using phosphorus tribromide (PBr₃) to yield 2-bromo-N-(2-hydroxyethyl)acetamide (6 ).
Reaction Conditions
-
Reactants : N-(2-Hydroxyethyl)acetamide, PBr₃
-
Solvent : Dry diethyl ether
-
Temperature : Room temperature
-
Duration : 3 hours
-
Yield : 70–75%
Coupling of the Thiol and Acetamide Moieties
Formation of the Sulfanyl Linkage
The thiol group in 4 reacts with 2-bromo-N-(2-hydroxyethyl)acetamide (6 ) via a nucleophilic substitution mechanism. A base such as potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol, enhancing its nucleophilicity.
Reaction Conditions
-
Reactants : 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, 2-bromo-N-(2-hydroxyethyl)acetamide
-
Base : K₂CO₃
-
Solvent : Ethanol
-
Temperature : Reflux
-
Duration : 4–6 hours
-
Yield : 60–65%
Optimization and Characterization
Purification Techniques
Analytical Data
-
Melting Point : 215–218°C
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, NH), 7.89 (s, 1H, pyrimidine-H), 4.72 (t, J = 5.2 Hz, 1H, OH), 3.45–3.40 (m, 2H, CH₂OH), 3.25–3.20 (m, 2H, CH₂N), 2.52 (s, 3H, COCH₃), 2.28 (s, 6H, 2×CH₃).
-
HRMS (ESI) : m/z calculated for C₁₂H₁₅N₃O₃S₂ [M+H]⁺: 313.06, found: 313.05.
Alternative Synthetic Routes
One-Pot Cyclocondensation
A modified approach involves reacting 2H-thieno[2,3-d]oxazine-2,4(1H)-dione with aldehydes and amines in a one-pot reaction. While this method streamlines synthesis, it requires precise stoichiometric control to avoid side products.
Q & A
Q. What are the key steps and reagents for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step routes, starting with cyclization to form the thieno[2,3-d]pyrimidine core under acidic/basic conditions, followed by sulfanyl-acetamide coupling. Critical reagents include potassium carbonate (base) and solvents like dimethylformamide (DMF) or ethanol. Optimization requires temperature control (e.g., 60–80°C for coupling) and catalyst selection (e.g., triethylamine for nucleophilic substitution). Degradation risks (e.g., hydrolysis of the sulfanyl group) necessitate inert atmospheres and anhydrous solvents .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- 1H NMR : Confirm substitution patterns (e.g., δ ~4.12 ppm for SCH2 in ).
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 344.21 in ).
- Elemental analysis : Verify C, H, N, S percentages (e.g., ±0.1% deviation from theoretical values). Purity ≥95% is typically required for biological assays .
Q. How can researchers design initial biological activity assays for this compound?
Prioritize in vitro assays targeting enzymes or receptors implicated in inflammation or microbial growth. For example:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anti-inflammatory potential : COX-2 inhibition assays. Include positive controls (e.g., diclofenac for COX-2) and solvent controls to rule out artifacts .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental yields in synthesis?
Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. Compare with experimental variables (e.g., solvent polarity, catalyst loading). For example, highlights using computational screening to narrow optimal conditions (e.g., solvent selection between DMF vs. toluene) before lab validation .
Q. What strategies are effective for optimizing regioselectivity in thienopyrimidine functionalization?
- Directed metalation : Use directing groups (e.g., methyl substituents at C5/C6) to control electrophilic substitution.
- Protecting groups : Temporarily block the hydroxyl group in N-(2-hydroxyethyl)acetamide during sulfanyl coupling to prevent side reactions. Monitor regioselectivity via LC-MS and adjust reaction time/temperature iteratively .
Q. How to assess the compound’s stability under physiological conditions for preclinical studies?
Conduct accelerated stability studies:
- pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.
- Oxidative stress : Expose to H2O2 (0.1–1 mM) and analyze degradation via HPLC. notes susceptibility to hydrolysis under extreme pH, necessitating formulation studies (e.g., encapsulation) .
Methodological Guidance for Contradictions
- Conflicting bioactivity results : Cross-validate using orthogonal assays (e.g., microbial zone-of-inhibition + live/dead cell staining).
- Spectral data mismatches : Re-examine sample purity and consider crystallography (e.g., ’s crystal structure data for analogous compounds) .
Comparative Structural Analysis
Design SAR studies using analogs (e.g., N-(2-ethoxyphenyl) or N-(2,4,6-trimethylphenyl) derivatives) to identify critical moieties. For example:
- Hydroxyethyl vs. ethoxyphenyl : Compare solubility and target binding via molecular docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
